molecular formula C25H18BrIN2O2 B5802890 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide

Cat. No. B5802890
M. Wt: 585.2 g/mol
InChI Key: FCTOQYPXTFXJMM-RWPZCVJISA-N
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Description

N-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide, commonly referred to as BNIPPI, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

BNIPPI has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and bioimaging. In cancer research, BNIPPI has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In drug discovery, BNIPPI has been used as a lead compound to develop novel drugs for the treatment of cancer and other diseases. In bioimaging, BNIPPI has been used as a fluorescent probe for the detection of reactive oxygen species in cells.

Mechanism of Action

The mechanism of action of BNIPPI is not fully understood. However, it has been suggested that BNIPPI may inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis. BNIPPI has also been shown to inhibit the activity of several enzymes, including carbonic anhydrase and histone deacetylase.
Biochemical and Physiological Effects
BNIPPI has been shown to have several biochemical and physiological effects. In vitro studies have shown that BNIPPI inhibits cancer cell growth, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that BNIPPI inhibits tumor growth and metastasis in animal models. BNIPPI has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

BNIPPI has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and has been shown to be effective in several cancer cell lines. BNIPPI is also relatively easy to synthesize and has good solubility in water. However, BNIPPI has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on BNIPPI. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more potent and selective analogs of BNIPPI for use in cancer therapy. Additionally, BNIPPI could be used as a lead compound for the development of novel drugs for the treatment of other diseases, such as inflammation and neurodegenerative diseases. Finally, BNIPPI could be used as a fluorescent probe for the detection of other reactive oxygen species in cells.

Synthesis Methods

BNIPPI is synthesized through a multi-step process that involves the reaction of 2-iodobenzoic acid with thionyl chloride, followed by the reaction of the resulting compound with 1-naphthol and 3-bromobenzyl alcohol. The final step involves the reaction of the resulting compound with hydrazine hydrate to yield BNIPPI.

properties

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrIN2O2/c26-19-8-5-6-17(14-19)16-31-24-13-12-18-7-1-2-9-20(18)22(24)15-28-29-25(30)21-10-3-4-11-23(21)27/h1-15H,16H2,(H,29,30)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTOQYPXTFXJMM-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3I)OCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3I)OCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide

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